molecular formula C13H19N3O2 B5618652 1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane

1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane

Cat. No.: B5618652
M. Wt: 249.31 g/mol
InChI Key: WRIGVYZSNGDFNJ-UHFFFAOYSA-N
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Description

1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane is a chemical compound with the molecular formula C11H15N3O2. It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The compound is notable for its nitrophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane typically involves the reaction of 1-methyl-1,4-diazepane with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form various oxides.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: 1-methyl-4-[(4-aminophenyl)methyl]-1,4-diazepane.

    Oxidation: Various oxides of the compound.

    Substitution: Derivatives with different functional groups replacing the nitrophenyl group.

Scientific Research Applications

1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazepane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-[(4-aminophenyl)methyl]-1,4-diazepane: Similar structure but with an amine group instead of a nitro group.

    1-methyl-4-[(4-chlorophenyl)methyl]-1,4-diazepane: Contains a chlorine atom instead of a nitro group.

Uniqueness

1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-7-2-8-15(10-9-14)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIGVYZSNGDFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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